molecular formula C9H10BrFS B14040584 (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane

(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane

Cat. No.: B14040584
M. Wt: 249.15 g/mol
InChI Key: JMHAQXNCBWNQGB-UHFFFAOYSA-N
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Description

(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10BrFS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with bromine, ethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane typically involves the introduction of the bromine, ethyl, and fluorine substituents onto the phenyl ring, followed by the attachment of the methylsulfane group. One common method is through a series of electrophilic aromatic substitution reactions. For example, starting with a phenyl sulfane, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst. Fluorination can be performed using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions. For example, the bromine can be replaced by a nucleophile like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated phenyl sulfane.

    Substitution: Substituted phenyl sulfane with different nucleophiles.

Scientific Research Applications

(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, due to its ability to interact with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, ethyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane
  • (4-Bromo-3-fluorophenyl)(methyl)sulfane
  • (3-(benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane

Uniqueness

(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents. The combination of bromine, ethyl, and fluorine groups on the phenyl ring, along with the methylsulfane group, provides distinct chemical properties that can be exploited in various applications. Its uniqueness lies in its ability to participate in diverse chemical reactions and its potential for use in the development of new materials and bioactive compounds.

Biological Activity

(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for developing therapeutic agents that leverage its unique chemical structure.

  • Molecular Formula : C₉H₈BrF
  • Molecular Weight : 221.09 g/mol
  • CAS Number : 453566-03-5

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) and an ethyl group can influence the compound's binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of critical biochemical pathways .

Biological Activity Overview

  • Antimicrobial Properties : Preliminary studies have indicated that the compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
  • Anticancer Potential : Research has suggested that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
  • Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induces apoptosis, as evidenced by increased annexin V staining and caspase activation.

Properties

Molecular Formula

C9H10BrFS

Molecular Weight

249.15 g/mol

IUPAC Name

1-bromo-5-ethyl-2-fluoro-3-methylsulfanylbenzene

InChI

InChI=1S/C9H10BrFS/c1-3-6-4-7(10)9(11)8(5-6)12-2/h4-5H,3H2,1-2H3

InChI Key

JMHAQXNCBWNQGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)F)SC

Origin of Product

United States

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